molecular formula C11H4F5NOS B5008690 N-(pentafluorophenyl)thiophene-2-carboxamide CAS No. 5246-08-2

N-(pentafluorophenyl)thiophene-2-carboxamide

Cat. No.: B5008690
CAS No.: 5246-08-2
M. Wt: 293.21 g/mol
InChI Key: PPUFJYRDRWLDGZ-UHFFFAOYSA-N
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Description

N-(pentafluorophenyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pentafluorophenyl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with pentafluoroaniline in the presence of coupling reagents. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(pentafluorophenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-(pentafluorophenyl)thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it useful in biochemical studies.

    Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(pentafluorophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt cellular processes, leading to effects such as reduced cell proliferation in cancer cells. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in research .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide derivatives: These compounds share the thiophene ring and carboxamide group but may have different substituents.

    Pentafluorophenyl derivatives: Compounds with the pentafluorophenyl group but different core structures.

Uniqueness

N-(pentafluorophenyl)thiophene-2-carboxamide stands out due to the combination of the pentafluorophenyl group and the thiophene ring. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .

Properties

IUPAC Name

N-(2,3,4,5,6-pentafluorophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4F5NOS/c12-5-6(13)8(15)10(9(16)7(5)14)17-11(18)4-2-1-3-19-4/h1-3H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUFJYRDRWLDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4F5NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10367813
Record name ST50908148
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5246-08-2
Record name ST50908148
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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